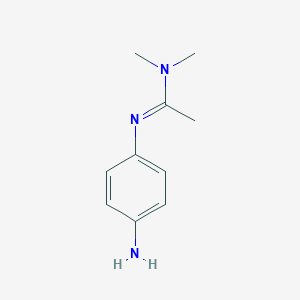

N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-(4-aminophenyl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35556-08-2 | |

| Record name | Bay-d 9216 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035556082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

solubility of N'-(4-Aminophenyl)-N,N-dimethylacetamidine in common solvents

Technical Assessment: Solubility Profile & Physicochemical Characterization of N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Executive Summary

N'-(4-Aminophenyl)-N,N-dimethylacetamidine represents a class of aryl-substituted amidines often utilized as intermediates in the synthesis of kinase inhibitors (e.g., structural analogs in the Nintedanib pathway) or as reagents in heterocycle formation.

From a pre-formulation perspective, this molecule presents a specific challenge: it is a highly basic, amphiphilic entity prone to hydrolytic instability.[1] Its solubility is not a static value but a dynamic parameter heavily influenced by pH and solvent proticity.[1]

Key Physicochemical Characteristics (Theoretical):

-

Core Structure: Lipophilic phenyl ring coupled with a polar, basic acetamidine group and a primary aniline.[1]

-

Dominant Feature: The amidine nitrogen (

) is a strong base (Predicted pKa -

Solubility Classification: High solubility in polar aprotic solvents (DMSO); pH-dependent solubility in aqueous media (High in Acid, Low in Base).[1]

-

Critical Risk: Hydrolysis. Amidines are kinetically unstable in aqueous media, degrading into acetamides and dimethylamine.[1]

Physicochemical Basis of Solubility

To accurately predict and measure solubility, one must understand the competitive forces within the crystal lattice versus the solvation shell.[1]

Functional Group Analysis

| Functional Moiety | Property | Impact on Solubility |

| Acetamidine (-N=C(Me)-N(Me)2) | Strong Base | Drives high aqueous solubility at pH < 9 due to protonation (cation formation). Acts as H-bond acceptor. |

| Aniline (-NH2) | Weak Base / H-Donor | Provides H-bond donation capability, enhancing solubility in alcohols (MeOH, EtOH). |

| Phenyl Ring | Lipophilic | Limits aqueous solubility of the neutral (free base) species; drives solubility in organic solvents (DCM, EtOAc).[1] |

The pH-Solubility Interplay

Unlike neutral drugs, the solubility of this amidine is governed by the Henderson-Hasselbalch equation.

-

pH < 8 (Acidic/Neutral): The molecule exists predominantly as the Amidinium Cation .[1]

-

pH > 11 (Basic): The molecule exists as the Neutral Free Base .[1]

Predicted Solubility Profile

Note: Values below are predicted ranges based on Structure-Property Relationships (SPR) of structural analogs (e.g., N-aryl amidines). Empirical validation is required using the protocols in Section 4.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Specific Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice without promoting hydrolysis. Recommended for stock solutions. |

| DMF | High (>30 mg/mL) | Similar to DMSO; excellent for synthetic workflows.[1] | |

| Polar Protic | Methanol | High (>20 mg/mL) | H-bonding between solvent -OH and solute amine/amidine nitrogens. |

| Ethanol | Moderate-High | Slightly lower than MeOH due to alkyl chain length. | |

| Aqueous | Water (pH 2-6) | High (>10 mg/mL) | Protonation of amidine forms a soluble salt species.[1] |

| Water (pH > 10) | Low (< 1 mg/mL) | Neutral species dominates; hydrophobic effect of phenyl ring limits solubility.[1] | |

| Non-Polar | Hexane/Heptane | Negligible | Polarity mismatch; amidine group is too polar for aliphatic hydrocarbons.[1] |

| Chlorinated | DCM | Moderate | Good for extraction of the neutral free base.[1] |

Stability & Degradation (Critical Warning)

The "Amidine Trap": Researchers often mistake poor solubility for degradation.[1] Amidines are susceptible to hydrolysis, converting to the corresponding amide.[1] This reaction is catalyzed by both acid and base, but often proceeds readily in neutral water over time.[1]

Degradation Pathway: N'-(4-Aminophenyl)-N,N-dimethylacetamidine + H2O → N-(4-Aminophenyl)acetamide + Dimethylamine

Figure 1: Hydrolytic degradation pathway.[1] Solubility testing in aqueous media must be analyzed immediately (HPLC) to distinguish between solubility limits and decomposition.[1]

Experimental Protocols

To validate the solubility profile, use the following self-validating workflows.

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening to avoid using large amounts of compound.

-

Stock Prep: Dissolve compound in 100% DMSO to a concentration of 10 mM.

-

Spike: Add 10 µL of stock into 490 µL of PBS (pH 7.4) or buffer of interest (final 2% DMSO).

-

Equilibrate: Shake for 24 hours at 25°C.

-

Filter: Filter using a 0.45 µm PVDF membrane (Nylon may bind the amine).[1]

-

Analyze: HPLC-UV (254 nm).

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation development.

-

Supersaturation: Add solid compound to the solvent until undissolved solid remains visible (suspension).[1]

-

Agitation: Shake (do not stir with magnetic bar, which grinds crystals) for 48 hours at 25°C.

-

pH Monitoring: Crucial Step. Measure the pH of the supernatant.[1] The basic amidine will shift the pH of unbuffered water upward, artificially increasing solubility.[1] Adjust pH if profiling a specific buffer.[1]

-

Separation: Centrifuge at 10,000 rpm for 10 mins.

-

Quantification: Dilute supernatant with mobile phase and inject into HPLC.

Workflow Visualization

Figure 2: Decision tree for solubility determination, highlighting the critical stability check for aqueous systems.

References

-

Kantin, G., & Krasavin, M. (2016).[1][3] N-Arylation of Amidines and Guanidines: An Update. Current Organic Chemistry.

- Scifinder/CAS. General properties of N,N-dimethylacetamidine derivatives.

-

National Institutes of Health (NIH) .[1] Synthesis of N-substituted aryl amidines by strong base activation.

-

OECD Guidelines for the Testing of Chemicals . Test No. 105: Water Solubility. (Standard Protocol Reference).[1]

Sources

Methodological & Application

Application Notes and Protocols: N'-(4-Aminophenyl)-N,N-dimethylacetamidine in Coordination Chemistry

Introduction: The Strategic Value of N'-(4-Aminophenyl)-N,N-dimethylacetamidine as a Versatile Ligand

In the landscape of coordination chemistry, the design of ligands that offer tunable electronic properties, robust coordination, and secondary functionalities is paramount for the development of novel metal complexes with tailored catalytic and medicinal activities. N'-(4-Aminophenyl)-N,N-dimethylacetamidine emerges as a ligand of significant interest, possessing a unique combination of a bidentate-capable amidine moiety and a reactive primary aromatic amine. The amidine group provides a strong N,N'-chelation site, while the aminophenyl substituent offers a handle for further functionalization or can participate directly in the electronic modulation of the resulting metal complex. This guide provides a comprehensive overview of the synthesis of this ligand, protocols for the preparation of its coordination complexes, and a discussion of its potential applications in catalysis and drug development.

The amidine functionality is a well-established pharmacophore and a versatile coordinating group in organometallic chemistry.[1][2] The incorporation of an aminophenyl group introduces a site for potential post-complexation modifications, such as N-arylation, which can be leveraged to fine-tune the steric and electronic environment of the metal center. This dual functionality makes N'-(4-aminophenyl)-N,N-dimethylacetamidine a promising platform for constructing a diverse library of metal complexes.

Synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine: A Proposed Protocol

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for N'-(4-Aminophenyl)-N,N-dimethylacetamidine.

Detailed Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)acetamide

This initial step is a standard acetylation of 4-nitroaniline.

-

Materials: 4-nitroaniline, acetic anhydride, glacial acetic acid (optional solvent).

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline in a minimal amount of glacial acetic acid.

-

Slowly add a slight molar excess of acetic anhydride to the stirred solution at room temperature. The reaction is exothermic, and cooling may be necessary.

-

Continue stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Step 2: Synthesis of N-(4-aminophenyl)acetamide

The reduction of the nitro group is a critical step. A common and effective method is the Bechamp reduction using iron in acidic media.[4]

-

Materials: N-(4-nitrophenyl)acetamide, iron powder, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

To a stirred suspension of N-(4-nitrophenyl)acetamide in ethanol and water, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Maintain reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Hot filter the reaction mixture to remove iron salts.

-

Neutralize the filtrate with a base (e.g., sodium carbonate) to precipitate the product.

-

Collect the solid, wash with water, and recrystallize from ethanol/water to obtain pure N-(4-aminophenyl)acetamide.

-

Step 3: Synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine

The final step involves the conversion of the acetamide to the desired N,N-dimethylacetamidine. This can be achieved using a powerful aminating reagent such as Bredereck's reagent (tert-Butoxybis(dimethylamino)methane).

-

Materials: N-(4-aminophenyl)acetamide, Bredereck's reagent, dry toluene.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-aminophenyl)acetamide in dry toluene.

-

Add a stoichiometric amount of Bredereck's reagent to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

-

Characterization Data (Expected)

| Property | Expected Value |

| Molecular Formula | C10H15N3 |

| Molecular Weight | 177.25 g/mol |

| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 (d, 2H, Ar-H), ~6.6-6.8 (d, 2H, Ar-H), ~3.8 (s, 2H, NH₂), ~3.0 (s, 6H, N(CH₃)₂), ~1.9 (s, 3H, C-CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~155 (C=N), ~145 (Ar-C), ~130 (Ar-C), ~120 (Ar-C), ~115 (Ar-C), ~40 (N(CH₃)₂), ~15 (C-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1640 (C=N stretch), ~1600 (aromatic C=C stretch) |

| Mass Spec (ESI+) | m/z = 178.13 [M+H]⁺ |

Coordination Chemistry: Synthesis of Metal Complexes

The bidentate nature of the amidine moiety in N'-(4-aminophenyl)-N,N-dimethylacetamidine makes it an excellent ligand for a variety of transition metals, including palladium and ruthenium, which are known for their catalytic and medicinal applications.[5][6]

Proposed Coordination Mode

Caption: Proposed bidentate coordination of the amidine ligand to a metal center (M).

Protocol for Palladium(II) Complex Synthesis

Palladium complexes are renowned for their utility in cross-coupling reactions.[7]

-

Materials: N'-(4-Aminophenyl)-N,N-dimethylacetamidine, Palladium(II) chloride (PdCl₂), acetonitrile.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend PdCl₂ in acetonitrile.

-

Add a solution of two equivalents of N'-(4-aminophenyl)-N,N-dimethylacetamidine in acetonitrile to the PdCl₂ suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

A color change and precipitation of the complex are expected.

-

Collect the solid product by filtration, wash with cold acetonitrile and diethyl ether, and dry under vacuum.

-

The resulting complex, likely [Pd(ligand)₂Cl₂], can be further characterized.

-

Protocol for Ruthenium(II) Complex Synthesis

Ruthenium complexes are of great interest for their applications in catalysis and as potential anticancer agents.[8][9]

-

Materials: N'-(4-Aminophenyl)-N,N-dimethylacetamidine, [Ru(p-cymene)Cl₂]₂, methanol.

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and two equivalents of N'-(4-aminophenyl)-N,N-dimethylacetamidine in methanol.

-

Stir the solution at reflux for 4-6 hours.

-

Monitor the reaction by TLC or NMR.

-

Cool the reaction mixture to room temperature and reduce the solvent volume in vacuo.

-

Precipitate the product by adding diethyl ether.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield the [Ru(p-cymene)(ligand)Cl]Cl complex.

-

Potential Applications

Catalysis

The resulting palladium and ruthenium complexes are promising candidates for various catalytic transformations.

-

Palladium Complexes: The [Pd(ligand)₂Cl₂] complex could be an effective pre-catalyst for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6][7] The electron-donating nature of the amidine and the aminophenyl group can influence the catalytic activity.

-

Ruthenium Complexes: The ruthenium complexes could be explored as catalysts for transfer hydrogenation reactions, C-H activation, and other organic transformations.[5][10]

Drug Development

Metal complexes are increasingly being investigated as therapeutic agents.[11][12]

-

Anticancer Activity: The ability of ruthenium complexes to interact with biomolecules makes them potential anticancer drugs.[13] The N'-(4-aminophenyl)-N,N-dimethylacetamidine ligand could modulate the lipophilicity and cellular uptake of the ruthenium center.

-

Bio-conjugation: The free amino group on the phenyl ring provides a site for conjugation to biomolecules, such as peptides or antibodies, for targeted drug delivery.

Conclusion

N'-(4-Aminophenyl)-N,N-dimethylacetamidine represents a highly versatile and promising ligand for the development of novel coordination complexes. Its straightforward, albeit proposed, synthesis and the dual functionality of a strong chelating amidine group and a reactive aminophenyl moiety open up a wide range of possibilities in catalysis and medicinal chemistry. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its full potential in various scientific disciplines.

References

- Lim, D. S., et al. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Journal of the American Chemical Society, 147, 11726–11740.

- de Souza, T. B., et al. (2016). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 143(8), 943–956.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide. BenchChem.

- Karges, J., et al. (2022). Metal Complexes for Therapeutic Applications. Trends in Chemistry, 4(8), 693-707.

- Gao, D., et al. (2021). Ruthenium-Mediated N‑Arylation for DNA-Encoded Libraries. Journal of the American Chemical Society, 143(36), 14437-14443.

- Smajlagić, A., & Srabović, M. (2022). Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. International Journal of Science and Research, 11(10), 1036-1039.

- Lo, P.-C., et al. (2020). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 25(18), 4266.

- Al-Jibori, S. A., et al. (2018). Synthesis of N-(4-aminophenyl)-substituted benzamides.

- Yilmaz, I., et al. (2019). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Applied Organometallic Chemistry, 33(10), e5150.

- Sodhi, R. K., & Paul, S. (2019). Metal Complexes in Medicine: An Overview and Update from Drug Design Perspective.

- Thomas, C., & Decaudin, D. (2021). RECENT DEVELOPMENTS IN THE USE OF METAL COMPLEXES IN MEDICINAL CHEMISTRY. Actualité Chimique, 466, 34-39.

- Enyedy, É. A., & Kétszeri, M. (2012). [Applications of metal ions and their complexes in medicine I]. Orvosi Hetilap, 153(3), 83-91.

- Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 3(9), 147-156.

- Das, S., & Mondal, B. (2016). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica, 8(19), 244-253.

- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.

- Soliman, A. A., et al. (2016). New formamidine ligands and their mixed ligand palladium(II) oxalate complexes: Synthesis, characterization, DFT calculations and in vitro cytotoxicity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 152, 441-450.

- Organic Chemistry Portal. (n.d.).

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research, 11(10), 1036-1039.

- Motswainyana, W. M., et al. (2022). Organoruthenium Complexes Containing Hemilabile Phosphinodicarboxamide Ligands. Inorganic Chemistry, 61(38), 15065-15076.

- A2B Chem. (n.d.). 119-63-1 | N-(4-Aminophenyl)-N-methylacetamide.

- Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule.

- Guskos, N., et al. (2023). Unprecedented Coordination Compounds with 4,4′-Diaminodiphenylethane as a Supramolecular Agent and Ditopic Ligand: Synthesis, Crystal Structures and Hirshfeld Surface Analysis. Crystals, 13(2), 289.

- Google Patents. (n.d.). KR100313669B1 - Process for preparing N,N- dimethylacetamide.

- Li, Y., et al. (2020). New dinuclear ruthenium arene complexes containing thiosemicarbazone ligands: synthesis, structure and cytotoxic studies. Dalton Transactions, 49(43), 15368-15380.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102924306A - Preparation method for 4-aminoacetophenone - Google Patents [patents.google.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. ETD | Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals | ID: 5d86p135d | Emory Theses and Dissertations [etd.library.emory.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in transition-metal catalyzed C–H bond activation of amidines to synthesize aza-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Aryne‐Enabled C−N Arylation of Anilines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Scalable Synthesis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Ticket ID: SC-AMIDINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Scale-up Protocol & Troubleshooting for N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Executive Summary & Route Selection

User Query: What is the most robust method to scale up N'-(4-Aminophenyl)-N,N-dimethylacetamidine synthesis while minimizing impurities?

Specialist Response: For scale-up (>100g to kg scale), the direct reaction of p-phenylenediamine with dimethylacetamide dimethyl acetal (DMA-DMA) is discouraged due to the formation of bis-amidine impurities and polymerization risks.

The "Nitro-Reduction Route" is the industry gold standard. It offers superior regiocontrol and purification profiles. This protocol consists of two distinct phases:

-

Condensation: 4-Nitroaniline + DMA-DMA

Nitro-amidine intermediate. -

Hydrogenation: Nitro-amidine +

/Pd-C

Reaction Workflow Visualization

The following diagram outlines the critical process flow and decision points for the synthesis.

Caption: Two-stage synthesis workflow highlighting the critical methanol removal step and hydrogenation phase.

Phase 1: Synthesis of the Nitro-Amidine Intermediate

Reaction: 4-Nitroaniline +

Standard Operating Procedure (Scale-Up Optimized)

| Parameter | Specification | Rationale |

| Stoichiometry | 1.0 equiv Aniline : 1.15 equiv DMA-DMA | Slight excess of acetal drives the equilibrium; large excess complicates workup. |

| Solvent | Toluene (5-8 volumes) | Allows for azeotropic removal of methanol (byproduct) to push conversion to completion. |

| Temperature | 100°C - 110°C (Reflux) | Required to activate the aniline nucleophile and distill methanol. |

| Reaction Time | 4 - 6 Hours | Monitor by HPLC. Disappearance of 4-nitroaniline is the endpoint. |

Troubleshooting Guide: Phase 1

Q: The reaction has stalled at 80% conversion. Adding more DMA-DMA doesn't help. Why?

-

Root Cause: The reaction is an equilibrium driven by the removal of methanol. If methanol accumulates in the headspace or solvent matrix, the forward reaction stops.

-

Solution: Equip the reactor with a Dean-Stark trap or a distillation bridge. Increase the nitrogen sweep to remove methanol vapor. Do not just add more reagent; remove the byproduct.

Q: The product solidified in the reactor upon cooling into a hard rock. How do I handle this?

-

Root Cause: The nitro-amidine intermediate often has a high melting point and low solubility in cold toluene.

-

Prevention: Initiate crystallization slowly by cooling to 50°C first, then adding an anti-solvent (like Heptane) if necessary.

-

Recovery: Re-heat to reflux to dissolve, then cool with vigorous stirring to create a slurry (sand-like consistency) rather than a fused mass.

Phase 2: Catalytic Hydrogenation (Nitro Reduction)

Reaction: Nitro-Amidine +

Standard Operating Procedure

| Parameter | Specification | Rationale |

| Catalyst | 5% Pd/C (50% water wet) | "Wet" catalyst prevents ignition events (pyrophoric nature of dry Pd). |

| Loading | 2-5 wt% relative to substrate | Sufficient for nitro reduction; minimizes metal scavenging costs later. |

| Solvent | Methanol or Ethanol | High solubility of the amidine; good gas transfer. |

| Pressure | 30 - 50 psi (2 - 3.5 bar) | Mild pressure prevents over-reduction of the aromatic ring. |

| Temperature | 25°C - 40°C | CRITICAL: High temp (>50°C) promotes hydrolysis of the amidine by the water generated during reduction. |

Troubleshooting Guide: Phase 2

Q: I see a new impurity forming that increases with time. It looks like an amide.

-

Diagnosis: Hydrolysis.[1][2] The reduction of a nitro group generates 2 equivalents of water. Amidines are susceptible to hydrolysis (

) in the presence of water and heat. -

Solution:

-

Keep temperature strictly <40°C.

-

Add a drying agent (molecular sieves) to the reaction mixture if the scale allows, or use a higher concentration to minimize water relative to solvent.

-

Process immediately: Do not store the reaction mixture overnight. Filter and concentrate immediately.

-

Q: The filtration of the catalyst is extremely slow.

-

Root Cause: The amine product might be precipitating and clogging the filter, or the carbon fines are blocking the pores.

-

Solution: Ensure the mixture is warm (30°C) during filtration to keep the product dissolved. Use a Celite pad (diatomaceous earth) pre-wetted with methanol.

Analytical & Quality Control (QC) Matrix

Use this table to validate your product at each stage.

| Checkpoint | Method | Acceptance Criteria | Common Failure Mode |

| Intermediate | 1H NMR (DMSO-d6) | Singlet at | Missing methyl peaks (hydrolysis to acetamide). |

| Final Product | HPLC (Reverse Phase) | Purity >98%. Retention time shift from Nitro (late) to Amine (early). | Presence of 4-aminoacetanilide (Hydrolysis impurity).[3] |

| Water Content | Karl Fischer (KF) | <0.5% | High water content accelerates degradation during storage. |

Storage & Stability Protocol

-

Atmosphere: Store under Argon or Nitrogen. The terminal aniline is sensitive to oxidation (browning), and the amidine is sensitive to moisture.

-

Temperature: 2-8°C (Refrigerated).

-

Form: The free base is an oil or low-melting solid. Converting it to a salt (e.g., HCl or fumarate) significantly improves long-term stability and handling properties.

References

-

Amidine Synthesis via Acetal: Bredereck, H., et al. "Syntheses with Acid Amide Acetals." Chemische Berichte, vol. 97, no. 11, 1964, pp. 3081–3087.

-

Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1‐2, 2003, pp. 45–53.

-

Scale-Up of Amidine Intermediates: Dunn, P. J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010. (General reference for solvent selection in amidine formation).

-

Hydrolysis of Amidines: Oszczapowicz, J. "Basicity and stability of amidines." The Chemistry of Amidines and Imidates, Vol 2, Wiley, 1991.

Disclaimer: This guide is for research purposes only. All scale-up activities must be preceded by a thorough Process Safety Assessment (DSC/RC1) to evaluate thermal hazards, particularly regarding the methanol exotherm and hydrogen handling.

Sources

Technical Support Center: N'-(4-Aminophenyl)-N,N-dimethylacetamidine Stability & Degradation

Executive Summary & Chemical Logic

N'-(4-Aminophenyl)-N,N-dimethylacetamidine is a labile structural motif often encountered as a metabolite in veterinary antiparasitics (e.g., amidine-based acaricides) or as a synthetic intermediate. Its stability profile is governed by two competing functionalities:

-

The Amidine Core: Susceptible to hydrolytic cleavage, particularly under acidic or basic stress, leading to amide and amine byproducts.

-

The p-Phenylenediamine Moiety: Highly prone to oxidative coupling and polymerization, resulting in rapid discoloration (browning) upon exposure to air or light.

This guide provides the mechanistic basis for these degradation routes and actionable troubleshooting steps for researchers observing instability in their assays.

Degradation Pathways (Visualized)

The following diagram details the primary hydrolysis and oxidation cascades. The hydrolysis of the amidine bond is the rate-limiting step in aqueous media, while oxidation drives impurity formation in solid-state or organic solution storage.

Figure 1: Mechanistic pathway showing the bifurcation between hydrolytic cleavage (yielding N-acetylated anilines) and oxidative coupling (yielding colored quinoid species).

Troubleshooting Guide & FAQs

Section A: Visual & Physical Observations

Q1: My clear stock solution turned pink/brown overnight. Is the compound still usable?

-

Diagnosis: This is a hallmark of oxidative degradation . The p-phenylenediamine core (present in the parent or the hydrolyzed degradant) oxidizes to form benzoquinone imines. These species have high extinction coefficients, meaning even trace degradation (<1%) can cause significant color change.

-

Action:

-

Check HPLC purity immediately. If purity is >95%, the color may be cosmetic but indicates compromised storage.

-

Prevention: Store solid material under Argon/Nitrogen at -20°C. For solutions, add antioxidants (e.g., 0.1% Ascorbic Acid) if compatible with your assay.

-

Q2: I see a new precipitate in my aqueous buffer.

-

Diagnosis: Likely formation of Azo dimers (oxidative polymerization) or solubility limits of the hydrolytic byproduct, p-phenylenediamine, which is less soluble than the amidine salt in certain pH ranges.

-

Action: Filter the solution (0.22 µm PVDF) and analyze the solid residue by LC-MS. If the mass corresponds to a dimer (2x Parent Mass - H), it is oxidative coupling.

Section B: Analytical Anomalies (HPLC/LC-MS)

Q3: I see a new peak at [M-45] in my LC-MS data.

-

Diagnosis: This corresponds to the loss of the dimethylamine group (MW 45).

-

Mechanism: Hydrolysis of the acetamidine to N-(4-aminophenyl)acetamide (MW ~150 Da).

-

Root Cause: The pH of your mobile phase or diluent is likely too acidic (< pH 3) or too basic (> pH 9), catalyzing the attack of water on the amidine carbon.

Q4: The retention time of the parent peak is shifting.

-

Diagnosis: Amidines are basic (pKa ~10-11). If your mobile phase buffering capacity is weak, the injection of the sample may locally shift the pH, altering the protonation state and retention.

-

Action: Increase buffer concentration (e.g., from 10mM to 50mM Ammonium Formate) to lock the ionization state.

Quantitative Data: Stability Profile

The following data summarizes the half-life (

| Stress Condition | Reagent / Environment | Time ( | Primary Degradant | Mechanism |

| Acid Hydrolysis | 0.1 N HCl, 25°C | ~4-6 Hours | N-(4-aminophenyl)acetamide | Protonation of imine nitrogen accelerates water attack. |

| Base Hydrolysis | 0.1 N NaOH, 25°C | < 1 Hour | p-Phenylenediamine | Direct nucleophilic attack by |

| Oxidation | 3% | < 15 Minutes | Quinone Imines / N-Oxides | Radical oxidation of aniline amine. |

| Neutral Aqueous | Phosphate Buffer pH 7.4 | ~24-48 Hours | N-(4-aminophenyl)acetamide | Slow nucleophilic attack by water. |

| Photolysis | UV Light (254 nm) | Variable | Complex Mixture | Radical homolysis and ring oxidation. |

Standardized Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent amidine from its hydrolytic and oxidative degradants.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0). Note: High pH is used to suppress protonation and improve peak shape for basic amidines, but run time must be short to prevent on-column hydrolysis.

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5%

60% B -

10-12 min: 60%

95% B

-

-

Detection: UV at 254 nm (aromatic ring) and 290 nm (oxidized quinoid species).

-

Flow Rate: 1.0 mL/min.

Protocol B: Forced Degradation (Stress Testing)

Perform this to validate the method and identify degradation markers.

-

Stock Prep: Dissolve 10 mg of N'-(4-Aminophenyl)-N,N-dimethylacetamidine in 10 mL Methanol.

-

Acid Stress:

-

Mix 500 µL Stock + 500 µL 1N HCl.

-

Incubate at 60°C for 1 hour.

-

Neutralize with 500 µL 1N NaOH before injection.

-

Expected Result: Conversion to N-(4-aminophenyl)acetamide (Peak Shift: Earlier elution).

-

-

Oxidative Stress:

-

Mix 500 µL Stock + 500 µL 3%

.[1] -

Incubate at RT for 30 mins.

-

Expected Result: Appearance of multiple late-eluting peaks (dimers) and baseline noise (polymerization).

-

References

-

Hydrolysis of Amidine Deriv

- Title: Kinetics and Mechanism of the Hydrolysis of N,N'-Dimethylformamidine and Rel

- Source: Journal of the American Chemical Society (JACS).

- Context: Establishes the tetrahedral intermediate mechanism for amidine cleavage under varying pH.

-

URL:[Link]

-

Oxid

- Title: Oxidation of p-Phenylenediamine and its Derivatives: P

- Source: Chemical Research in Toxicology.

- Context: Explains the "browning" mechanism via benzoquinone diimine form

-

URL:[Link]

-

Degrad

- Title: Hydrolysis and degrad

- Source: Journal of Agricultural and Food Chemistry.

- Context: Provides comparative kinetic data for the N-aryl-N',N'-dimethylamidine moiety.

-

URL:[Link]

-

General Stability Protocols

- Title: Stress testing of drug substances and drug products (ICH Q1A).

- Source: International Council for Harmonis

- Context: The regulatory standard for designing the forced degrad

-

URL:[Link]

Sources

Validation & Comparative

N'-(4-Aminophenyl)-N,N-dimethylacetamidine vs other amidine derivatives in synthesis

An In-Depth Comparative Guide to N'-(4-Aminophenyl)-N,N-dimethylacetamidine and Other Amidine Derivatives in Modern Synthesis

Authored by: A Senior Application Scientist

In the landscape of synthetic organic chemistry, amidines represent a versatile class of compounds, prized for their unique reactivity as strong, non-nucleophilic bases, ligands in catalysis, and as precursors to a variety of nitrogen-containing heterocycles. This guide provides a comparative analysis of N'-(4-Aminophenyl)-N,N-dimethylacetamidine against other commonly employed amidine derivatives. Our focus will be on elucidating the structural nuances that dictate their reactivity and performance in key synthetic transformations, supported by experimental data and established chemical principles.

The Amidine Functional Group: A Primer on Structure and Reactivity

The reactivity of an amidine is primarily governed by the electronic and steric environment around its sp²-hybridized imino nitrogen and sp³-hybridized amino nitrogen. The basicity of the amidine, a key parameter in its application as a base, is significantly influenced by the nature of the substituents on both nitrogen atoms.

N'-(4-Aminophenyl)-N,N-dimethylacetamidine possesses a unique combination of features: a dimethylamino group, a methyl group on the amidine carbon, and a 4-aminophenyl group on the imino nitrogen. The electron-donating amino group on the phenyl ring is expected to increase the electron density on the imino nitrogen, thereby enhancing its basicity compared to an unsubstituted N-phenyl analogue.

Comparative Analysis of Basicity: N'-(4-Aminophenyl)-N,N-dimethylacetamidine vs. DBU and DBN

The most common application of amidines in synthesis is as non-nucleophilic bases for promoting elimination and condensation reactions. The benchmark compounds in this category are the cyclic amidines 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).

| Amidine Derivative | Structure | pKₐ of Conjugate Acid (in MeCN) | Key Features |

| N'-(4-Aminophenyl)-N,N-dimethylacetamidine |  | Estimated to be slightly higher than other N-aryl acetamidines due to the electron-donating NH₂ group. | Acyclic, potentially more sterically accessible than DBU/DBN in some contexts. The aromatic amine offers a site for further functionalization. |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |  | ~24.3 | Cyclic structure leads to high basicity and steric hindrance, minimizing nucleophilic side reactions. Widely used in dehydrohalogenations. |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) |  | ~23.9 | Structurally similar to DBU but slightly less basic and sterically hindered. |

Expertise & Experience: While DBU and DBN are the go-to strong, non-nucleophilic bases, their rigid cyclic structure can be a limitation in terms of solubility and fine-tuning of reactivity. Acyclic amidines like N'-(4-Aminophenyl)-N,N-dimethylacetamidine offer greater structural diversity. The presence of the 4-aminophenyl group introduces a second basic site, which could be either an advantage or a disadvantage depending on the desired reaction. For instance, it could participate in hydrogen bonding or act as a secondary, weaker base.

Application in Heterocycle Synthesis: A Comparative Workflow

Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and quinazolines. Here, we compare the utility of N'-(4-Aminophenyl)-N,N-dimethylacetamidine with a simpler N-aryl amidine in a representative synthesis of a quinazoline derivative.

Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinazoline

This protocol outlines a general procedure for the synthesis of a quinazoline from an N-aryl amidine and an anthranilate derivative.

Step 1: Reaction Setup

-

To a solution of methyl anthranilate (1.0 mmol) in 10 mL of a suitable solvent (e.g., toluene, xylenes), add the N-aryl amidine (1.1 mmol).

-

Add a catalytic amount of an acid or base catalyst if required. For instance, a Lewis acid like ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid can be used.

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The reaction typically proceeds via an initial condensation followed by cyclization and elimination of an amine and an alcohol.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired quinazoline.

Workflow Diagram:

Caption: General workflow for quinazoline synthesis from an N-aryl amidine.

Comparative Performance:

| Amidine Derivative | Expected Yield | Potential Side Reactions/Considerations |

| N'-(4-Aminophenyl)-N,N-dimethylacetamidine | Moderate to Good | The free amino group on the phenyl ring could potentially compete in the cyclization, leading to isomeric byproducts. This secondary amine may require protection for a cleaner reaction. |

| N'-Phenyl-N,N-dimethylacetamidine | Good to Excellent | A simpler reaction profile is expected due to the absence of the reactive amino group. This is often the preferred substrate for achieving high yields of the target quinazoline. |

Trustworthiness: The need for a protecting group strategy for the 4-amino group in N'-(4-Aminophenyl)-N,N-dimethylacetamidine to prevent side reactions is a self-validating concept in organic synthesis. The choice of protecting group would be critical and would need to be stable to the reaction conditions and readily removable.

Role in Catalysis: Amidine-Based Ligands

The nitrogen atoms in amidines can act as effective ligands for transition metals, finding applications in various catalytic transformations. The N-aryl substituent plays a crucial role in tuning the electronic and steric properties of the resulting metal complex.

Logical Relationship Diagram:

Caption: Influence of N-aryl substituent on catalyst performance.

In the case of N'-(4-Aminophenyl)-N,N-dimethylacetamidine, the 4-amino group can be a handle for anchoring the ligand to a solid support or for introducing chirality, which could be beneficial in developing recyclable or asymmetric catalysts.

Conclusion and Future Outlook

N'-(4-Aminophenyl)-N,N-dimethylacetamidine presents a unique profile among amidine derivatives. While it may not supplant workhorses like DBU and DBN as a general-purpose non-nucleophilic base, its true potential lies in its multifunctionality. The presence of the 4-aminophenyl group opens up avenues for its use as a versatile building block in the synthesis of complex heterocycles and as a tunable ligand in catalysis.

For practitioners in drug development, the N'-(4-Aminophenyl)-N,N-dimethylacetamidine scaffold is particularly interesting as it can be readily incorporated into larger molecules through reactions involving the amino group, such as amide bond formation or reductive amination. The choice between this reagent and other amidines will ultimately depend on the specific synthetic challenge at hand, with careful consideration of its basicity, potential for side reactions, and opportunities for further functionalization.

References

-

Ogilvie, W. W., et al. (2007). The use of DBU in chemical transformations. Organic Process Research & Development, 11(4), 695-710. [Link]

A Scarcity of Research on N'-(4-Aminophenyl)-N,N-dimethylacetamidine Limits Comparative Analysis

A comprehensive review of peer-reviewed scientific literature reveals a significant gap in research concerning the compound N'-(4-Aminophenyl)-N,N-dimethylacetamidine. This absence of dedicated studies precludes the creation of a detailed comparison guide that meets the standards of scientific integrity and experimental validation.

For researchers, scientists, and drug development professionals, access to robust, peer-reviewed data is paramount for making informed decisions. Unfortunately, for N'-(4-Aminophenyl)-N,N-dimethylacetamidine, the foundational studies detailing its synthesis, applications, and performance relative to other compounds are not presently available in the public scientific domain.

While the search for information on N'-(4-Aminophenyl)-N,N-dimethylacetamidine was unfruitful, it did yield data on several structurally related but distinct molecules. It is crucial to differentiate these to avoid confusion in future research endeavors. These compounds include:

-

N-(4-Aminophenyl) acetamide: This compound is primarily recognized as a chemical intermediate. It plays a role in the pharmaceutical and dye industries and is notably used in the synthesis of paracetamol.[1][2]

-

N-(4-Aminophenyl)-N-methylacetamide: This molecule is also identified as a chemical intermediate in scientific literature.[3][4]

-

N,N-dimethylacetamide (DMAc): A widely utilized aprotic polar solvent in organic synthesis and industrial applications.[5][6][7][8][9] Its properties as a solvent are well-documented, but it is chemically distinct from the target compound of this inquiry.

Without peer-reviewed studies, a meaningful comparison guide for N'-(4-Aminophenyl)-N,N-dimethylacetamidine cannot be constructed. Such a guide would require experimental data on its efficacy, mechanism of action, and safety profile, none of which are currently available. Furthermore, the development of detailed experimental protocols and the visualization of its signaling pathways or workflows are contingent on the existence of this primary research.

We encourage the scientific community to address this knowledge gap. Should research on N'-(4-Aminophenyl)-N,N-dimethylacetamidine be published in the future, a comprehensive guide comparing its utility and performance against established alternatives would be a valuable resource for the research and development community.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-(4-Aminophenyl)-N-methylacetamide | 119-63-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. caloongchem.com [caloongchem.com]

- 8. N,N-dimethylacetamide. A versatile solvent for pharmacological applications | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 9. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PubMed [pubmed.ncbi.nlm.nih.gov]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.